Cas no 913055-79-5 (1-phenyl-1H-indazol-4-amine)

1-Phenyl-1H-indazol-4-amine is a heterocyclic aromatic compound featuring an indazole core substituted with a phenyl group at the 1-position and an amine group at the 4-position. This structure confers versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The amine functionality allows for further derivatization, enabling the synthesis of diverse analogs with potential biological activity. Its rigid aromatic scaffold enhances binding affinity in molecular interactions, making it valuable for drug discovery. The compound exhibits moderate stability under standard conditions, facilitating handling in organic synthesis. Its well-defined reactivity profile supports its use in cross-coupling reactions and as a precursor for heterocyclic frameworks.
1-phenyl-1H-indazol-4-amine structure
1-phenyl-1H-indazol-4-amine structure
Product Name:1-phenyl-1H-indazol-4-amine
CAS No:913055-79-5
MF:C13H11N3
MW:209.246542215347
CID:5767469
PubChem ID:24938057
Update Time:2025-11-07

1-phenyl-1H-indazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-1H-indazol-4-amine
    • 913055-79-5
    • AKOS040822722
    • XLYNASJATMXPSJ-UHFFFAOYSA-N
    • SCHEMBL476793
    • EN300-1644872
    • Inchi: 1S/C13H11N3/c14-12-7-4-8-13-11(12)9-15-16(13)10-5-2-1-3-6-10/h1-9H,14H2
    • InChI Key: XLYNASJATMXPSJ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C=CC=C(C=2C=N1)N

Computed Properties

  • Exact Mass: 209.095297364g/mol
  • Monoisotopic Mass: 209.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 1-phenyl-1H-indazol-4-amine

Comprehensive Overview of 1-phenyl-1H-indazol-4-amine (CAS No. 913055-79-5): Properties, Applications, and Research Insights

1-phenyl-1H-indazol-4-amine (CAS No. 913055-79-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. This indazole derivative features a phenyl group attached to the 1H-indazole core, with an amine functional group at the 4-position. Its unique structure makes it a valuable intermediate for synthesizing bioactive molecules, particularly in drug discovery targeting kinase inhibitors and cancer therapeutics.

Recent studies highlight the compound's role in modulating protein-protein interactions, a hot topic in precision medicine. Researchers are exploring its potential as a scaffold for small-molecule drugs, especially in immuno-oncology and neurodegenerative disease research. The amine group at the 4-position enhances its binding affinity to biological targets, making it a candidate for high-throughput screening platforms.

From a synthetic chemistry perspective, 1-phenyl-1H-indazol-4-amine is often synthesized via Pd-catalyzed cross-coupling reactions or reductive amination of corresponding ketones. Its crystallographic data reveals planar geometry, which is critical for molecular docking studies. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to validate its purity, a key concern for researchers querying "how to purify indazole derivatives" in academic forums.

The compound's structure-activity relationship (SAR) has been extensively studied in the context of BRD4 inhibitors, a protein implicated in epigenetic regulation. This aligns with growing public interest in "epigenetics and disease" and "targeted cancer therapies." Its logP value (predicted ~2.8) suggests moderate lipophilicity, balancing cell membrane permeability and solubility—a frequent search term among medicinal chemists.

Beyond pharmaceuticals, 913055-79-5 finds niche applications in organic electronics due to its conjugated π-system. Materials scientists investigate its charge-transfer properties for potential use in OLEDs or photovoltaic devices, tapping into the booming "green energy materials" trend. Stability studies under various pH conditions (another common search query) confirm its robustness in formulation development.

Regulatory databases classify this compound as non-hazardous under standard handling conditions, addressing FAQs like "is 1-phenyl-1H-indazol-4-amine toxic?" However, proper PPE is recommended during lab-scale synthesis, as with all fine chemicals. Its thermogravimetric analysis (TGA) data shows decomposition above 250°C, relevant for industrial-scale processing queries.

In computational chemistry, 913055-79-5 serves as a test case for DFT calculations predicting electronic excitation states—a technique gaining traction with the rise of "AI in drug discovery." Patent landscapes reveal its inclusion in several PCT applications for JAK/STAT pathway modulators, reflecting industry interest in autoimmune disease treatments.

The global market for indazole-based compounds is projected to grow at 6.2% CAGR (2023-2030), driven by demand for personalized medicine solutions. Analytical standards of 1-phenyl-1H-indazol-4-amine are commercially available with ≥98% purity, catering to labs investigating "how to characterize heterocyclic amines." Ongoing research explores its metabolite profiling using advanced LC-QTOF platforms.

Environmental fate studies indicate moderate biodegradability (OECD 301F), addressing sustainability concerns in "green chemistry" circles. Its photostability under UV light makes it suitable for photoaffinity labeling applications—a technique trending in chemical biology research. Collaborative studies between academia and biotech firms continue to uncover novel applications for this versatile N-heterocycle.

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